molecular formula C6H3F3O2S B1357963 3-(Trifluoromethyl)thiophene-2-carboxylic acid CAS No. 767337-59-7

3-(Trifluoromethyl)thiophene-2-carboxylic acid

Cat. No. B1357963
M. Wt: 196.15 g/mol
InChI Key: RORUTVAAZYUSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Trifluoromethyl)thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 767337-59-7 . It has a molecular weight of 196.15 . The IUPAC name for this compound is 3-(trifluoromethyl)-2-thiophenecarboxylic acid .


Molecular Structure Analysis

The InChI code for “3-(Trifluoromethyl)thiophene-2-carboxylic acid” is 1S/C6H3F3O2S/c7-6(8,9)3-1-2-12-4(3)5(10)11/h1-2H,(H,10,11) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed, and dry at 2-8°C .

Scientific Research Applications

1. Conjugated Polymers and Solar Cells

3-(Trifluoromethyl)thiophene-2-carboxylic acid derivatives are used in the synthesis of conjugated polymers. The incorporation of trifluoromethyl groups alters optical and electrochemical properties, making these polymers suitable for solar cell applications. For instance, the use of trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate in polymers has been shown to modify their HOMO and LUMO levels, influencing solar cell performance (Deng et al., 2013).

2. Catalytic Chemical Synthesis

This compound is instrumental in catalytic processes, such as the rhodium-catalyzed C3-selective alkenylation of thiophene-2-carboxylic acids. Such processes enable the creation of various chemical structures without decarboxylation, demonstrating its versatility in synthetic chemistry (Iitsuka et al., 2013).

3. Electropolymerization for DNA Sensors

Electropolymerization of thiophene derivatives, such as those derived from 3-thiophene acetic acid, is used in constructing electrochemical DNA sensors. These sensors utilize conductive polymers and are sensitive to the hybridization of DNA strands, showcasing the compound's application in biotechnology and sensor technology (Kang et al., 2004).

4. Coordination Chemistry and Metal–Organic Frameworks

3-(Trifluoromethyl)thiophene-2-carboxylic acid and its derivatives play a role in coordination chemistry, particularly in the construction of metal–organic frameworks (MOFs). These frameworks have unique architectures, like the construction of 3-D polycatenated architectures from H3BTTC (benzo-(1,2;3,4;5,6)-tris(thiophene-2′-carboxylic acid)) ligands and lead nitrate, illustrating the compound's potential in creating novel materials (Shen et al., 2015).

5. Spectroscopy and Surface Chemistry

Studies on 3-thiophene carboxylate adsorption on surfaces, such as copper, have been conducted to understand its molecular orientation and bonding characteristics. These studies are crucial in the field of surface chemistry and spectroscopy, providing insights into the interactions of such compounds with metal surfaces (Frederick et al., 1998).

6. Electropolymerization and Electrochromic Devices

The electropolymerization of thiophene-3-carboxylic acid derivatives leads to the formation of polymers that can be used in electrochromic devices. These polymers exhibit color changes under different electrical states, showcasing their application in the field of smart materials and display technologies (Li et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

3-(trifluoromethyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O2S/c7-6(8,9)3-1-2-12-4(3)5(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORUTVAAZYUSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610755
Record name 3-(Trifluoromethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)thiophene-2-carboxylic acid

CAS RN

767337-59-7
Record name 3-(Trifluoromethyl)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=767337-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethyl)thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethyl)thiophene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(Trifluoromethyl)thiophene-2-carboxylic acid
Reactant of Route 4
3-(Trifluoromethyl)thiophene-2-carboxylic acid
Reactant of Route 5
3-(Trifluoromethyl)thiophene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(Trifluoromethyl)thiophene-2-carboxylic acid

Citations

For This Compound
2
Citations
D Obrecht, F Gerber, D Sprengeir… - Helvetica chimica …, 1997 - Wiley Online Library
Starting from the easily available, highly functionalized acetylenic ketories 4a–i (Scheme 1), novel 2,3,5‐trisubstituted thiophenes 1a–i (Scheme 2) were synthesized in good yields …
Number of citations: 42 onlinelibrary.wiley.com
VM Muzalevskiy, AA Iskandarov… - Journal of Fluorine …, 2018 - Elsevier
Efficient regioselective synthesis of 3-CF 3 -substituted thiophene derivatives was elaborated using addition of methyl thioglycolate to CF 3 -ynones in the presence of sodium methoxide…
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.